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An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid

Introduction
(2,6-Dimethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves

as a valuable building block in organic synthesis, particularly within the field of medicinal

chemistry. Its structural features, combining a pyridine core with a reactive boronic acid moiety,

make it a versatile reagent for the construction of complex molecules. This guide provides a

comprehensive overview of its chemical identity, properties, synthesis, and applications, with a

focus on its role in drug discovery and development. Boronic acids are recognized for their

stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling

reactions.[1] The pyridine ring is a common motif in many biologically active molecules, making

pyridinylboronic acids like this one crucial intermediates in the synthesis of pharmaceuticals.[2]

[3]

Compound Identification and Properties
The systematic identification and physicochemical properties of (2,6-Dimethylpyridin-4-
yl)boronic acid are summarized below. The International Union of Pure and Applied Chemistry

(IUPAC) name for this compound is (2,6-dimethyl-4-pyridinyl)boronic acid.[4][5]

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b145822?utm_src=pdf-interest
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/18/4323
https://www.nbinno.com/article/pharmaceutical-intermediates/why-pyridine-4-boronic-acid-crucial-drug-discovery-development-ny
https://www.arkat-usa.org/get-file/46789/
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylpyridin-4-yl_boronic-acid
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3514241963?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 846548-44-5[4]

PubChem CID 23546910[4]

EC Number 851-942-1[4]

DSSTox ID DTXSID10634890[6]

Physicochemical Properties
Property Value

Molecular Formula C₇H₁₀BNO₂[4]

Molecular Weight 150.97 g/mol [4][6]

Exact Mass 151.0804587 Da[4]

Density 1.14 ± 0.1 g/cm³ (Predicted)[6]

Boiling Point 316.9 ± 52.0 °C (Predicted)[6]

pKa 7.72 ± 0.11 (Predicted)[6]

Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids can be achieved through several methods, including

metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H

bond borylation.[3][7]

General Synthesis Protocol
A common method for the synthesis of (2,6-Dimethylpyridin-4-yl)boronic acid involves a

metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate

ester. Below is a representative experimental protocol.

Materials:

4-Bromo-2,6-dimethylpyridine
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Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) solution in hexanes

Triisopropyl borate

1 N Hydrochloric acid (HCl)

1 N Sodium hydroxide (NaOH)

Ethyl acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-

bromo-2,6-dimethylpyridine and anhydrous THF.

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added

dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.

The mixture is stirred at this temperature for 30-60 minutes.

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining

the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly

warm to room temperature and stirred for an additional 1-3 hours.[8]

Quenching and Work-up: The reaction is quenched by the slow addition of 1 N HCl at 0 °C

and stirred for 30 minutes. The pH of the solution is then carefully adjusted to ~9 with 1 N

NaOH.[9]

Extraction and Isolation: The aqueous layer is extracted three times with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure to yield the crude product.[9]
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Purification: The crude (2,6-Dimethylpyridin-4-yl)boronic acid can be purified by

recrystallization or column chromatography to afford a white solid.

Synthesis Workflow for (2,6-Dimethylpyridin-4-yl)boronic acid

Reaction Setup

Core Reaction

Work-up & Purification

Dissolve 4-Bromo-2,6-dimethylpyridine
in anhydrous THF under Argon

Cool to -78°C
Add n-Butyllithium

Add Triisopropyl Borate
Warm to Room Temperature

Quench with 1N HCl

Adjust pH to ~9 with 1N NaOH

Extract with Ethyl Acetate

Dry organic phase (Na₂SO₄)
& Concentrate

Purify (Recrystallization/
Chromatography)

(2,6-Dimethylpyridin-4-yl)boronic acid
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Click to download full resolution via product page

Synthesis Workflow Diagram

Applications in Drug Discovery
Boronic acids are pivotal in drug discovery due to their unique chemical properties and

synthetic versatility.[2][10] They are extensively used as key intermediates in the synthesis of

biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.[2][11]

Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of (2,6-Dimethylpyridin-4-yl)boronic acid is in the Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon

bond between the pyridine ring and various aryl, vinyl, or alkyl halides or triflates.[12] This

method is highly valued for its mild reaction conditions, tolerance of a wide range of functional

groups, and the use of non-toxic and stable boron reagents.[11]

General Protocol for Suzuki-Miyaura Coupling:

Reactants: (2,6-Dimethylpyridin-4-yl)boronic acid is combined with an aryl/heteroaryl

halide (e.g., Ar-Br) in a suitable solvent (e.g., DME, toluene, 1,4-dioxane), often with the

addition of water.[13]

Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a phosphine

ligand are added.[13][14]

Base: A base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to

activate the boronic acid for transmetalation.[13][14]

Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is

complete, as monitored by TLC or LC-MS.

Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent.

The combined organic layers are dried and concentrated. The resulting product is then

purified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b145822?utm_src=pdf-body-img
https://www.nbinno.com/article/pharmaceutical-intermediates/why-pyridine-4-boronic-acid-crucial-drug-discovery-development-ny
https://www.mdpi.com/1420-3049/27/9/2615
https://www.nbinno.com/article/pharmaceutical-intermediates/why-pyridine-4-boronic-acid-crucial-drug-discovery-development-ny
https://www.nbinno.com/article/pesticide-intermediates/suzuki-coupling-2-6-dimethylbenzeneboronic-acid-powerful-synthetic-tool-jk
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.nbinno.com/article/pesticide-intermediates/suzuki-coupling-2-6-dimethylbenzeneboronic-acid-powerful-synthetic-tool-jk
https://www.benchchem.com/product/b145822?utm_src=pdf-body
https://scispace.com/pdf/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-4fv7n2gw24.pdf
https://scispace.com/pdf/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-4fv7n2gw24.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://scispace.com/pdf/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-4fv7n2gw24.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Suzuki-Miyaura Coupling Workflow
(2,6-Dimethylpyridin-4-yl)boronic acid

Aryl/Vinyl Halide (Ar-X)

Palladium Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/H₂O)

Heat under
Inert Atmosphere

Aqueous Work-up
& Extraction

Purification
(Chromatography)

Coupled Product
(2,6-Dimethyl-4-arylpyridine)

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Role as a Pharmacophore
The boronic acid group itself can act as a pharmacophore, exhibiting biological activity by

forming reversible covalent bonds with active site serine or threonine residues in enzymes.[1]

This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib

(Velcade®).[1][10] While specific biological targets for (2,6-Dimethylpyridin-4-yl)boronic acid
are not extensively documented, its potential as a fragment or lead compound in the design of

enzyme inhibitors remains an active area of research.
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Boronic Acids in Drug Discovery

Key Applications
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Role of Boronic Acids in Drug Discovery

Safety and Handling
(2,6-Dimethylpyridin-4-yl)boronic acid is classified as a hazardous substance. It is known to

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat, should be worn when handling this compound. All work should be conducted in

a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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